molecular formula C14H14O B074232 2-Benzyl-6-methylphenol CAS No. 1330-62-7

2-Benzyl-6-methylphenol

Cat. No. B074232
CAS RN: 1330-62-7
M. Wt: 198.26 g/mol
InChI Key: POAKQNVLXHHUDM-UHFFFAOYSA-N
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Description

2-Benzyl-6-methylphenol, also known as thymol, is a natural monoterpene phenol that is commonly found in thyme and other plants. It has been widely used as a preservative and flavoring agent in the food industry, as well as in the pharmaceutical and cosmetic industries due to its antimicrobial and antioxidant properties. Thymol has also been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 2-Benzyl-6-methylphenol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. Thymol has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-Benzyl-6-methylphenol has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.

Biochemical And Physiological Effects

Thymol has been shown to have various biochemical and physiological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. Thymol has also been found to have hepatoprotective, neuroprotective, and cardioprotective effects. Additionally, 2-Benzyl-6-methylphenol has been shown to have anxiolytic and sedative effects, which can help to reduce anxiety and promote relaxation.

Advantages And Limitations For Lab Experiments

Thymol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high stability, and low toxicity. However, 2-Benzyl-6-methylphenol has some limitations, including its low solubility in water and its potential to interfere with some assays due to its antioxidant activity.

Future Directions

Thymol has shown great potential for therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Future research should focus on elucidating the mechanism of action of 2-Benzyl-6-methylphenol and exploring its potential as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Benzyl-6-methylphenol in humans, and to develop novel formulations and delivery systems for 2-Benzyl-6-methylphenol.

Synthesis Methods

Thymol can be synthesized by various methods, including steam distillation of thyme oil, chemical synthesis from p-cymene, and microbial synthesis using microorganisms such as Bacillus subtilis and Pseudomonas putida. However, the most common method of synthesis is the steam distillation of thyme oil, which yields a high purity of 2-Benzyl-6-methylphenol.

Scientific Research Applications

Thymol has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been shown to exhibit antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. Thymol has also been found to possess antioxidant activity, which helps to protect cells from oxidative damage caused by free radicals. Additionally, 2-Benzyl-6-methylphenol has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.

properties

CAS RN

1330-62-7

Product Name

2-Benzyl-6-methylphenol

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-benzyl-6-methylphenol

InChI

InChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3

InChI Key

POAKQNVLXHHUDM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)O

Other CAS RN

1330-62-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

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